REACTION_SMILES
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[CH3:1][N:2]([C:3]1([C:6](=[O:7])[O:8][CH3:9])[CH2:4][CH2:5]1)[C:10]([O:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[O:19].[CH3:20][OH:21]>>[CH3:1][NH:2][C:3]1([C:6](=[O:7])[O:8][CH3:9])[CH2:4][CH2:5]1
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Name
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COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Type
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product
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Smiles
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CNC1(C(=O)OC)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |